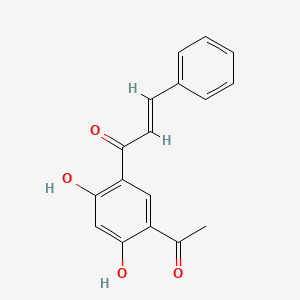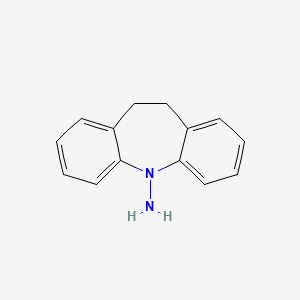
10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine involves the reduction of dibenz(b,f)azepine. The reduction can be achieved using hydrogenation in the presence of a palladium catalyst . Another method involves the pseudo-intramolecular hydrohalogenation of 2-(2’-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 10,11-dihydro-5H-dibenz(b,f)azepin-5-one.
Reduction: Reduction reactions can convert it back to its parent compound, dibenz(b,f)azepine.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 10,11-Dihydro-5H-dibenz(b,f)azepin-5-one.
Reduction: Dibenz(b,f)azepine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and antidepressant properties.
Industry: The compound is used in the production of dyes and pigments.
作用机制
The mechanism of action of 10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine involves its interaction with various molecular targets. In the case of its derivatives like carbamazepine, the compound exerts its effects by inhibiting voltage-gated sodium channels in neurons, thereby stabilizing hyperexcited nerve membranes and reducing repetitive neuronal firing . This action is crucial in controlling seizures and mood disorders.
相似化合物的比较
Similar Compounds
Carbamazepine: A derivative used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: Another derivative with similar uses but a different side effect profile.
10,11-Dihydro-5H-dibenz(b,f)azepin-5-one: An oxidized form of the compound.
Uniqueness
10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine is unique due to its versatile chemical reactivity and its role as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives, such as carbamazepine and oxcarbazepine, have significant therapeutic applications, particularly in the treatment of neurological disorders .
属性
CAS 编号 |
7458-07-3 |
|---|---|
分子式 |
C14H14N2 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
5,6-dihydrobenzo[b][1]benzazepin-11-amine |
InChI |
InChI=1S/C14H14N2/c15-16-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15H2 |
InChI 键 |
FCMWBRZJSTVEGU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



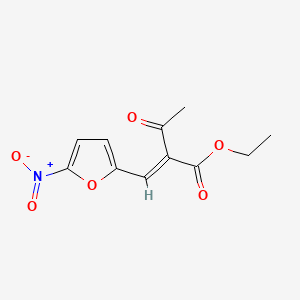
![2-{4-[(E)-(2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B14153030.png)
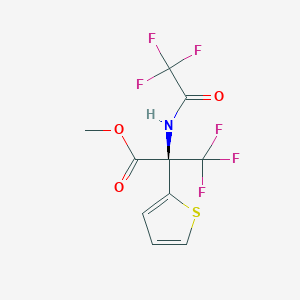
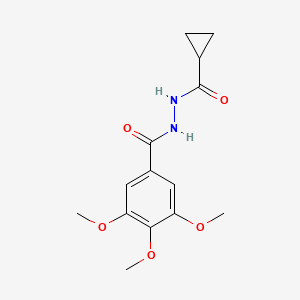
![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)
![N-benzyl-2-[(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14153044.png)
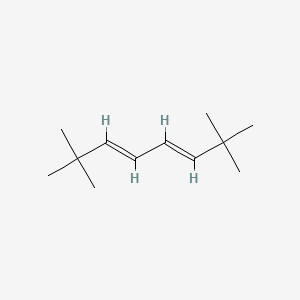
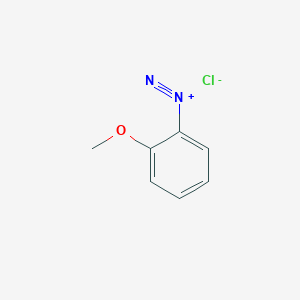
![5-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14153061.png)

![2-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14153083.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14153084.png)
